22-Oxacalcitriol-d6 22-Oxacalcitriol-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210321
InChI:
SMILES:
Molecular Formula: C₂₆H₃₆D₆O₄
Molecular Weight: 424.65

22-Oxacalcitriol-d6

CAS No.:

Cat. No.: VC0210321

Molecular Formula: C₂₆H₃₆D₆O₄

Molecular Weight: 424.65

* For research use only. Not for human or veterinary use.

22-Oxacalcitriol-d6 -

Specification

Molecular Formula C₂₆H₃₆D₆O₄
Molecular Weight 424.65

Introduction

Chemical Structure and Properties

22-Oxacalcitriol-d6 is the deuterated form of Maxacalcitol, containing six deuterium atoms in its structure. The compound features specific physicochemical characteristics that distinguish it in biochemical research applications.

Fundamental Chemical Properties

PropertyValue
Chemical FormulaC₂₆H₃₆D₆O₄
Molecular Weight424.65 g/mol
Physical StateSolid
ColorWhite
Purity (Commercial)≥96.8%
Chemical ClassificationDeuterated vitamin D3 analog

The chemical structure of 22-Oxacalcitriol-d6 maintains the backbone of the parent compound Maxacalcitol but incorporates six deuterium atoms, specifically in the 3-hydroxy-3-methylbutoxy side chain . This deuteration provides unique properties for research applications, particularly in mass spectrometry and metabolic studies.

Chemical Nomenclature

The formal chemical name of the parent compound (22-Oxacalcitriol) is (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1S,3aS,7aS)-octahydro-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol . The deuterated form incorporates six deuterium atoms within the structure, maintaining the same stereochemistry and functional groups as the parent compound.

Relationship to Parent Compound 22-Oxacalcitriol

To understand the significance of 22-Oxacalcitriol-d6, it is essential to examine the properties and applications of its parent compound, 22-Oxacalcitriol (Maxacalcitol).

Pharmacological Profile of 22-Oxacalcitriol

22-Oxacalcitriol is a vitamin D3 analog and vitamin D receptor activator (VDRA) that has been clinically available in Japan since 2000 for treating secondary hyperparathyroidism (SHPT) . The compound exhibits several distinctive pharmacological characteristics that differentiate it from other vitamin D analogs:

  • Rapid clearance from systemic circulation compared to calcitriol

  • Excellent tissue distribution profile

  • Relatively long retention in the nucleus of parathyroid cells

  • Effective parathyroid hormone (PTH) suppression equivalent to calcitriol

  • Superior improvement of bone metabolism compared to calcitriol

  • Minimal influence on blood calcium and phosphorus levels in animal studies

  • Reduced tendency to promote calcification in cardiovascular tissue

Clinical Applications of the Parent Compound

The parent compound has demonstrated significant clinical utility in several areas:

ApplicationDetails
Secondary HyperparathyroidismPrimary therapeutic indication, particularly in hemodialysis patients
PTH SuppressionProduces strong, dose-dependent suppression of parathyroid hormone
Bone MetabolismSuperior improvement compared to calcitriol
Direct Parathyroid TreatmentUsed in ultrasound-guided direct injection into parathyroid tissue
Research ApplicationsStudied for effects on cardiovascular lesions and survival in SHPT patients

Research Applications of 22-Oxacalcitriol-d6

The deuterated form of 22-Oxacalcitriol serves multiple important research functions in pharmaceutical and biomedical investigations.

Analytical Applications

22-Oxacalcitriol-d6 functions primarily as an analytical standard in research settings . The deuteration provides distinct mass spectrometric properties that allow the compound to serve as:

  • An internal standard for quantitative analysis of 22-Oxacalcitriol in biological samples

  • A reference compound for pharmacokinetic studies

  • A tracer compound for metabolic investigations

Mechanism of Action Studies

As a deuterated analog of the parent compound, 22-Oxacalcitriol-d6 maintains the functional activity of binding to VDR receptors while offering research advantages through the isotopic labeling . This enables detailed studies of:

  • Receptor binding kinetics

  • Metabolic pathways

  • Distribution patterns in tissues

  • Pharmacodynamic properties

Dosage GroupAdministrationKey Findings
Group L (5 μg)End of every hemodialysisRecommended for pretreatment iPTH <500 pg/mL
Group M (10 μg)End of every hemodialysisRecommended for pretreatment iPTH >500 pg/mL
Group H (15 μg)End of every hemodialysisHigher incidence of adverse events
Group P (Placebo)End of every hemodialysisControl group

After 12 weeks of treatment, 77.3% of patients in the pooled OCT groups showed reductions of intact-parathyroid hormone (iPTH) concentration greater than 30% from baseline, compared to only 7.7% in the placebo group (P < 0.001) .

Physiological Effects

The research on 22-Oxacalcitriol revealed several dose-dependent physiological effects:

  • PTH suppression occurred in a dose-dependent manner

  • Serum calcium levels increased dose-dependently

  • Serum phosphorus and calcium-phosphorus product increased significantly only in high-dose groups

  • Log(iPTH) and corrected serum calcium concentrations showed a reciprocal relationship

Comparison with Related Vitamin D Compounds

Comparative Pharmacology with Calcitriol

22-Oxacalcitriol (the parent compound of 22-Oxacalcitriol-d6) differs from calcitriol in several important ways:

Parameter22-OxacalcitriolCalcitriol
Systemic ClearanceRapidSlower
Tissue DistributionExcellentGood
Nuclear Retention in ParathyroidRelatively longStandard
Bone Metabolism EffectsSuperior improvementStandard improvement
Cardiovascular CalcificationLess likely to promoteMay promote at therapeutic doses
PTH SuppressionStrong, dose-dependentStrong, dose-dependent

Biological Activity Profile

The biological activity profile of 22-Oxacalcitriol includes:

  • Suppression of parathyroid hormone (PTH) mRNA expression both in vitro and in vivo

  • Similar effects to calcitriol in osteoblast-like cells

  • Inhibition of osteosarcoma tumor growth in vitro when combined with all-trans retinoic acid

Future Research Directions

Expanding Applications

Future research involving 22-Oxacalcitriol-d6 may explore:

  • Improved analytical methods for detecting and quantifying 22-Oxacalcitriol in complex biological matrices

  • Metabolic pathway elucidation through isotopic tracing studies

  • Comparative pharmacokinetic investigations

  • Structure-activity relationship studies to develop next-generation vitamin D analogs

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